1-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-3,3-dimethylbutan-2-one
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Overview
Description
1-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-3,3-dimethylbutan-2-one is a chemical compound that features a triazole ring substituted with a bromine and a nitro group
Preparation Methods
The synthesis of 1-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-3,3-dimethylbutan-2-one typically involves the nitration of 1,2,4-triazol-5-one followed by bromination. The reaction conditions often require the use of concentrated nitric acid for nitration and bromine or a brominating agent for the bromination step . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments to ensure consistency and safety .
Chemical Reactions Analysis
1-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-3,3-dimethylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon for reductions, and nucleophiles such as amines or thiols for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-3,3-dimethylbutan-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-3,3-dimethylbutan-2-one involves its interaction with molecular targets such as enzymes or receptors. The nitro and bromine groups play a crucial role in its reactivity and binding affinity. The compound can undergo metabolic transformations, leading to active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar compounds to 1-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-3,3-dimethylbutan-2-one include:
3-nitro-1,2,4-triazol-5-one (NTO): Known for its use in high-energy materials, NTO shares the triazole ring and nitro group but lacks the bromine substitution.
1-amino-3-nitro-1H-1,2,4-triazole: This compound is similar in structure but features an amino group instead of a bromine atom.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-(5-bromo-3-nitro-1,2,4-triazol-1-yl)-3,3-dimethylbutan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN4O3/c1-8(2,3)5(14)4-12-6(9)10-7(11-12)13(15)16/h4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZPMPVXKMRBOZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CN1C(=NC(=N1)[N+](=O)[O-])Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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